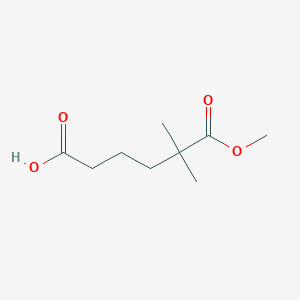
methyl 4-methyl-3-methylsulfonyloxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-methyl-3-methylsulfonyloxybenzoate is an organic compound with the molecular formula C10H12O5S. It is a derivative of benzoic acid and is characterized by the presence of a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-methylsulfonyloxybenzoate typically involves the esterification of 4-methyl-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the methylsulfonyl group. The reaction conditions often include:
Esterification: Using methanol and a strong acid like sulfuric acid or hydrochloric acid.
Sulfonylation: Using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
methyl 4-methyl-3-methylsulfonyloxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Reduction: Methyl 4-methyl-3-hydroxybenzoate.
Oxidation: 4-methyl-3-[(methylsulfonyl)oxy]benzoic acid.
科学的研究の応用
methyl 4-methyl-3-methylsulfonyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-methyl-3-methylsulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-methylbenzoate: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-[(methylsulfonyl)oxy]benzoate: Similar structure but with the methylsulfonyl group in a different position, affecting its reactivity and applications.
4-Methyl-3-[(methylsulfonyl)oxy]benzoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Uniqueness
methyl 4-methyl-3-methylsulfonyloxybenzoate is unique due to the specific positioning of the methylsulfonyl group, which influences its chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H12O5S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC名 |
methyl 4-methyl-3-methylsulfonyloxybenzoate |
InChI |
InChI=1S/C10H12O5S/c1-7-4-5-8(10(11)14-2)6-9(7)15-16(3,12)13/h4-6H,1-3H3 |
InChIキー |
KMYMORPDUMXMEN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanol](/img/structure/B8644633.png)


![3-(3-bromophenyl)-6-chloro-1H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B8644656.png)
![3,6-Bis(4-chlorophenyl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8644663.png)







